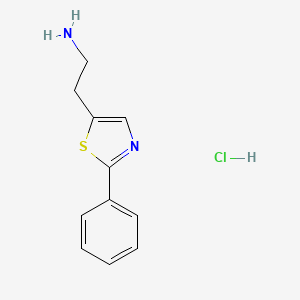

2-(2-Phenyl-thiazol-5-YL)-ethylamine hydrochloride

CAS No.: 1187930-82-0

Cat. No.: VC2831258

Molecular Formula: C11H13ClN2S

Molecular Weight: 240.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187930-82-0 |

|---|---|

| Molecular Formula | C11H13ClN2S |

| Molecular Weight | 240.75 g/mol |

| IUPAC Name | 2-(2-phenyl-1,3-thiazol-5-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H12N2S.ClH/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H |

| Standard InChI Key | UDKURZXPAWKQNR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC=C(S2)CCN.Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(S2)CCN.Cl |

Introduction

Overview of the Compound

2-(2-Phenyl-thiazol-5-YL)-ethylamine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in chemical and biological research.

Synthesis

The synthesis of 2-(2-Phenyl-thiazol-5-YL)-ethylamine hydrochloride typically involves the reaction of a thiazole derivative with an appropriate phenyl-substituted precursor. The hydrochloride salt is formed by treating the free base with hydrochloric acid to enhance solubility and stability.

Applications and Biological Relevance

Thiazole derivatives, including this compound, are widely studied for their potential in medicinal chemistry due to their diverse biological activities:

-

Pharmacological Potential: Thiazole-based compounds have demonstrated anticancer, antimicrobial, and anti-inflammatory properties in various studies.

-

Biological Activity: The phenyl-thiazole moiety is known to interact with biological targets such as enzymes and receptors, making it a candidate for drug design.

Structural Characteristics

The compound's structure includes:

-

A thiazole ring that imparts rigidity and electron-rich characteristics.

-

A phenyl group that contributes to hydrophobic interactions in biological environments.

-

An ethylamine side chain that can engage in hydrogen bonding with biological targets.

Computational Data

The following descriptors provide insights into the compound's chemical behavior:

-

LogP (Partition Coefficient): Indicates moderate lipophilicity, which is essential for membrane permeability.

-

Polar Surface Area (PSA): Suggests potential for hydrogen bonding, influencing solubility and bioavailability.

Limitations and Future Directions

Despite its promising structure, further experimental validation is required to:

-

Assess its pharmacokinetics and pharmacodynamics.

-

Explore its toxicity profile in vitro and in vivo.

-

Investigate its binding mechanisms with specific biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume